molecular formula C11H15BrO3S B14029021 2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene

Cat. No.: B14029021
M. Wt: 307.21 g/mol
InChI Key: QNSOTYBJSOJFPB-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C11H15BrO3S. It is a brominated aromatic compound with an isobutoxy group and a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the isobutoxy and methylsulfonyl groups. One common method involves the bromination of 1-isobutoxy-4-(methylsulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl amine derivative, while oxidation would produce a sulfone.

Scientific Research Applications

2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobutoxy and methylsulfonyl groups can influence the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15BrO3S

Molecular Weight

307.21 g/mol

IUPAC Name

2-bromo-1-(2-methylpropoxy)-4-methylsulfonylbenzene

InChI

InChI=1S/C11H15BrO3S/c1-8(2)7-15-11-5-4-9(6-10(11)12)16(3,13)14/h4-6,8H,7H2,1-3H3

InChI Key

QNSOTYBJSOJFPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)Br

Origin of Product

United States

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